(2S,2'S,5'S)-Lilac aldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53447-45-3 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2S)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9+,10-/m1/s1 |
InChI Key |
YPZQHCLBLRWNMJ-KXUCPTDWSA-N |
Isomeric SMILES |
C[C@H](C=O)[C@@H]1CC[C@@](O1)(C)C=C |
Canonical SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
Origin of Product |
United States |
Stereochemical Characterization and Isomeric Diversity of Lilac Aldehydes
Elucidation of Absolute Configurations, Including (2S,2'S,5'S)-Lilac Aldehyde
The determination of the absolute configuration of each lilac aldehyde stereoisomer is crucial for understanding their biological and olfactory properties. A combination of spectroscopic and chromatographic methods has been instrumental in this endeavor.
Spectroscopic Methods for Stereochemical Assignment (e.g., Nuclear Magnetic Resonance Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules, including the relative and absolute configurations of stereoisomers. For lilac aldehydes, ¹H NMR spectroscopy, including the use of intramolecular Nuclear Overhauser Effect (NOE) experiments, has been pivotal. nih.govacs.org NOE allows for the determination of the spatial proximity of protons within a molecule, providing insights into the relative stereochemistry of the chiral centers.
Further refinement of the stereochemical assignment has been achieved through the analysis of anisotropic effects of diastereomeric derivatives, such as 2-phenylpropionyl esters. nih.govacs.org By converting the lilac aldehyde stereoisomers into these esters, the different spatial arrangements of the chiral centers lead to distinct chemical shifts in the NMR spectrum, aiding in their differentiation. Additionally, two-dimensional NMR techniques, like ¹H,¹H COSY (Correlation Spectroscopy), have been used, particularly in the study of synthesized (5'R)-configured stereoisomers, to confirm connectivity and stereochemical relationships. nih.govacs.org
Chromatographic Techniques for Resolution of Enantiomers and Diastereomers
Chromatographic techniques are essential for the separation and analysis of the complex mixtures of lilac aldehyde stereoisomers found in nature. Enantioselective capillary Gas Chromatography (GC) has proven to be a particularly effective method for the direct stereodifferentiation of all eight stereoisomers of both lilac aldehyde and the related lilac alcohol. researchgate.netnih.govacs.org This technique utilizes chiral stationary phases, such as cyclodextrin (B1172386) derivatives, which interact differently with each enantiomer, allowing for their separation. nih.gov
The elution order of the isomers can be determined by comparing the retention times of the natural compounds with those of synthesized standards, such as the (5'R)-configured diastereoisomers. nih.govacs.org For complex samples, such as honey, two-dimensional GC (GCxGC or MDGC) may be necessary to achieve complete separation of the lilac aldehyde isomers from other volatile compounds. researchgate.netvup.sk High-performance liquid chromatography (HPLC) with chiral columns can also be employed for the purification of individual stereoisomers.
Natural Variability in Stereoisomeric Patterns Across Biological Sources
The distribution of lilac aldehyde stereoisomers varies significantly among different plant species. While they were first identified in lilac flowers (Syringa vulgaris), they have since been found in the floral scents of numerous other plants, including kiwifruit (Actinidia species), White Campion (Silene latifolia), and the Lesser Butterfly Orchid (Platanthera bifolia). researchgate.netsemanticscholar.org This widespread occurrence highlights their importance as chemical signals in plant-pollinator interactions.
In lilac flowers, only the (5'S)-configured lilac aldehydes and alcohols are typically detected. researchgate.net However, in other species, such as Silene latifolia, a more complex mixture of isomers is present. nih.gov The specific ratio of these stereoisomers can be a reliable trait for host-plant detection by pollinators. nih.gov For instance, the noctuid moth Hadena bicruris, a pollinator and seed predator of S. latifolia, is highly attracted to lilac aldehyde, and the specific isomeric ratio may help it distinguish its host from other plants. researchgate.netnih.gov The isomeric distribution of lilac aldehydes has also been found to vary in honey samples depending on their botanical origin, suggesting it could be used as a chemical marker. vup.sk
Differential Biological Activities and Olfactory Perceptual Thresholds of Stereoisomers
The different stereoisomers of lilac aldehyde exhibit distinct biological activities and olfactory properties. This is a common phenomenon in stereochemistry, where the three-dimensional arrangement of atoms significantly influences molecular interactions with biological receptors.
Electrophysiological studies on the antennae of the moth Hadena bicruris have shown that the different lilac aldehyde isomers elicit varying antennal responses. researchgate.netresearchgate.net Interestingly, these studies suggest that a single type of olfactory receptor in the moth's antennae is responsible for detecting the different isomers. researchgate.netnih.gov
For human perception, the odor thresholds and descriptions of the lilac aldehyde stereoisomers differ markedly. The naturally occurring (5'S)-stereoisomers generally possess significantly lower odor thresholds, by one to two orders of magnitude, compared to the (5'R)-configured isomers. researchgate.netnih.govresearchgate.net This means that much smaller quantities of the (5'S)-isomers are needed to be detected by the human nose. The this compound is described as having a fresh, flowery scent with an exceptionally low odor threshold. leffingwell.com The table below summarizes the reported odor characteristics and thresholds for some of the lilac aldehyde stereoisomers.
| Stereoisomer Configuration | Odor Description | Odor Threshold (ng) |
| (2S,2'S,5'S) | Fresh, flowery | 0.2 leffingwell.com |
| (2R,2'S,5'S) | Pleasant, flowery, fresh | 0.3 leffingwell.com |
| (2S,2'R,5'S) | Sweet, flowery | - |
| (5'R)-isomers | - | ~22 |
This differential perception underscores the importance of stereochemistry in the fragrance and flavor industry, where precise control over the isomeric composition is necessary to achieve the desired scent profile.
Synthetic and Biosynthetic Pathways of 2s,2 S,5 S Lilac Aldehyde
Chemical Synthesis Methodologies for Chiral Control
The precise three-dimensional structure of lilac aldehyde, with its three stereogenic centers, necessitates sophisticated synthetic strategies to control its chirality, which is crucial for its characteristic olfactory properties. Chemists have developed both diastereoselective and enantioselective methods to access specific stereoisomers, including (2S,2'S,5'S)-lilac aldehyde.
Diastereoselective Synthesis of this compound
Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible isomers. The synthesis of this compound has been pursued to investigate its specific biological functions, such as its role as a potent attractant for nocturnal moth pollinators like Hadena bicruris nih.govresearchgate.net. One established method involves the conversion of linalyl acetate (B1210297) into lilac alcohols, which are the immediate precursors to lilac aldehydes researchgate.net. This process can be adapted to achieve diastereoselectivity, yielding specific isomers like this compound for electrophysiological studies nih.govresearchgate.net. The synthesis confirms the absolute configurations of the different lilac alcohol diastereomers, which can then be oxidized to the corresponding aldehydes researchgate.net.
Enantioselective Synthesis Strategies from Precursors (e.g., (R)-Linalool)
Enantioselective synthesis is critical for producing optically pure stereoisomers. A key strategy for synthesizing specific lilac aldehyde isomers involves starting from an enantiomerically pure precursor, such as (R)-linalool researchgate.net. This approach was instrumental in the structural elucidation of all eight possible stereoisomers of lilac aldehyde and lilac alcohol. By starting with (R)-linalool, chemists were able to synthesize the (5'R)-configured stereoisomers. The known configuration of the starting material allows for predictable control over the stereochemistry of the final products. This strategy has been a cornerstone in producing various enantiomerically pure lilac aldehydes for research and perfumery purposes nih.govresearchgate.net.
Design and Preparation of Seco-Analogues and Structural Derivatives
To understand the relationship between the molecular structure of lilac aldehyde and its characteristic floral scent, researchers have designed and synthesized structural derivatives, particularly seco-analogues nih.govresearchgate.netnih.govsemanticscholar.org. Seco-analogues are compounds in which one of the rings of a cyclic molecule has been opened.
A common synthetic route to these analogues involves a four-step process starting from commercially available α-chloroketones nih.govnih.govsemanticscholar.org. The olfactory analysis of these ring-opened derivatives revealed a significant change in scent profile; the typical flowery aroma vanished and was replaced by spicy, green, or fruity notes nih.govresearchgate.netnih.gov. These findings underscore the critical role of the intact tetrahydrofuran (B95107) (THF) ring as a key osmophore for the characteristic lilac fragrance nih.govresearchgate.netsemanticscholar.org.
Table 1: Synthetic Pathway for Lilac Aldehyde Seco-Analogues
| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Ketalisation | α-chloroketone, neopentyl glycol, cat. p-TsOH, cyclohexane, reflux | Protection of the ketone group. |
| 2 | Elimination | Intermediary chloroketal, strong base (e.g., KOH in ethylene (B1197577) glycol), heat | Formation of the alkene moiety. |
| 3 | Reduction | Alkene ketal, DIBAL-H in toluene | Reduction of the ketal to a primary alcohol. |
| 4 | Oxidation | Primary alcohol, Dess–Martin periodinane (DMP) in DCM | Oxidation of the alcohol to the final seco-aldehyde. |
Data derived from Dacho, V. & Szolcsányi, P. (2021). nih.gov
Biogenetic Pathways and Enzymatic Mechanisms
In nature, lilac aldehyde is a product of intricate metabolic pathways, starting from basic precursors and involving a series of highly specific enzymatic reactions.
Identification of Metabolic Precursors and Bioconversion Studies (e.g., Linalool (B1675412) Oxidation, 1-Deoxy-D-Xylose 5-Phosphate/2C-Methyl-D-Erythritol 4-Phosphate Pathway)
The biosynthesis of all monoterpenes, including lilac aldehyde, begins with the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway nih.govtaylorandfrancis.com. This pathway, located in plant plastids, synthesizes the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) from pyruvate (B1213749) and glyceraldehyde-3-phosphate nih.govtaylorandfrancis.comechelon-inc.com.
These precursors are then used to form geranyl diphosphate (GPP), the direct precursor to most monoterpenes researchgate.net. The acyclic monoterpene alcohol linalool is then synthesized from GPP. Linalool serves as the key metabolic precursor to lilac aldehyde researchgate.netfrontiersin.org. Its subsequent oxidation and cyclization yield the various lilac aldehyde stereoisomers researchgate.netnih.gov. Bioconversion studies using deuterium-labelled precursors fed to Syringa vulgaris L. (common lilac) have confirmed this metabolic sequence from linalool to lilac aldehydes and alcohols frontiersin.org.
Genetic Analysis of Enzyme Families Involved in Biosynthesis (e.g., Terpene Synthases, Cytochrome P450 Monooxygenases)
The conversion of GPP to linalool and its subsequent transformation into lilac aldehyde are catalyzed by specific enzyme families.
Terpene Synthases (TPSs): These enzymes are responsible for the first committed step in the biosynthesis of most terpenes mdpi.com. A specific linalool synthase (LINS), a type of terpene synthase, catalyzes the conversion of GPP into linalool researchgate.net. The expression of TPS genes is often tightly regulated, contributing to the specific scent profiles of different plant species researchgate.net.
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes plays a crucial role in the oxidative functionalization of terpenes nih.govgenscript.com. After the formation of linalool, CYPs catalyze a cascade of oxidation reactions to produce lilac aldehydes and alcohols researchgate.netnih.govoup.com. In Arabidopsis thaliana, the enzyme CYP76C1 has been identified as a major multifunctional linalool oxygenase nih.gov. It mediates the formation of various linalool oxides, including the lilac aldehydes and alcohols, demonstrating its central role in this biosynthetic pathway nih.govoup.com. The action of these enzymes introduces the aldehyde functional group and facilitates the cyclization to form the tetrahydrofuran ring characteristic of the final molecule.
Microbial Biotransformation Routes and Potential
The exploration of microbial systems for the synthesis of valuable aroma compounds represents a burgeoning field of biotechnology. While the de novo microbial synthesis of complex molecules like this compound from simple carbon sources is a long-term goal, biotransformation, the use of microbial cells or their enzymes to convert a precursor molecule into a desired product, offers a more immediate and targeted approach. Research in this area has identified potential microbial candidates and enzymatic pathways for the production of lilac aldehyde isomers from monoterpene precursors.
A significant breakthrough in this area was the identification of fungal strains capable of transforming the acyclic monoterpene alcohol linalool into various isomers of lilac aldehyde and lilac alcohol acs.orgnih.gov. A screening of nineteen different fungi revealed that specific strains of Aspergillus niger and Botrytis cinerea were capable of this bioconversion. This discovery marked the first instance of lilac aldehydes and alcohols being identified as products of fungal biotransformation acs.orgnih.gov.
The proposed biosynthetic pathway in these fungi mirrors that which is understood to occur in plants, suggesting a common enzymatic logic. The transformation is believed to proceed via the hydroxylation of linalool at the C-8 position to form 8-hydroxylinalool as an intermediate acs.orgnih.gov. This intermediate is then likely further oxidized and cyclized to yield the various stereoisomers of lilac aldehyde. The primary products of these fungal biotransformations were identified as linalool oxides and 8-hydroxylinalool, with lilac aldehydes and alcohols being important byproducts acs.orgnih.gov.
The key enzymes responsible for such transformations in microorganisms are often cytochrome P450 monooxygenases (P450s) researchgate.netnih.govrsc.orgresearchgate.net. These enzymes are well-known for their ability to introduce oxygen into non-activated C-H bonds, a critical first step in the functionalization of terpenes nih.gov. Bacterial P450s, in particular, are attractive for biotechnological applications due to their high selectivity and relative ease of production through recombinant expression researchgate.net. The initial hydroxylation of a terpene, such as linalool, creates an alcohol, which can then be further oxidized by alcohol dehydrogenases (ADHs) to form an aldehyde, and subsequently by aldehyde dehydrogenases (ALDHs) to produce a carboxylic acid if the pathway continues researchgate.net.
The potential for developing a microbial process for this compound production hinges on the discovery or engineering of enzymes with the requisite high stereoselectivity. While the initial fungal screening produced a mixture of isomers, the principle of microbial linalool conversion to lilac aldehyde has been established. Future work in this area would likely involve:
Enzyme Prospecting: Screening a wider diversity of microorganisms, including bacteria and yeasts, for the ability to transform linalool with higher specificity towards the desired (2S,2'S,5'S) stereoisomer.
Protein Engineering: Utilizing techniques like site-directed mutagenesis and directed evolution to modify known terpene-hydroxylating P450 enzymes to enhance their activity and selectivity for producing the specific lilac aldehyde isomer.
Metabolic Engineering: Expressing the identified or engineered enzymes in a robust microbial host, such as Escherichia coli or Saccharomyces cerevisiae, and optimizing the metabolic pathways to enhance the flux towards the final product.
The following table summarizes the key findings from the fungal biotransformation of linalool that lay the groundwork for future research into the microbial production of this compound.
| Substrate | Microorganism(s) | Key Intermediate (Postulated) | Biotransformation Products |
| (±)-Linalool | Aspergillus niger DSM 821, Botrytis cinerea 5901/02, B. cinerea 02/FBII/2.1 | 8-Hydroxylinalool | Lilac aldehyde isomers, Lilac alcohol isomers, Linalool oxides |
Table 1. Fungal Biotransformation of Linalool to Lilac Aldehyde and Related Compounds acs.orgnih.gov.
Ultimately, microbial biotransformation routes offer a promising and potentially more sustainable alternative to complex chemical synthesis for the production of specific, high-value fragrance compounds like this compound.
Ecological and Biological Roles of 2s,2 S,5 S Lilac Aldehyde in Inter Organismal Chemical Communication
Role in Floral Scent and Pollinator Attraction
Lilac aldehyde is a widespread constituent of floral bouquets, where it functions as a potent olfactory cue for a variety of insect pollinators. researchgate.netnih.govnih.gov Its presence and specific isomeric composition are critical in guiding insects to their host plants for nectar foraging and pollination.
Lilac aldehyde is particularly significant in interactions involving nocturnal pollinators. It is emitted in substantial quantities from night-blooming plant species and is highly attractive to nocturnal moths. researchgate.netnih.gov A well-documented example is the relationship between the noctuid moth Hadena bicruris and its host plant, the White Campion (Silene latifolia). researchgate.netnih.govresearchgate.net Lilac aldehyde is the principal floral scent compound of S. latifolia that attracts H. bicruris, which serves as both a pollinator and a seed predator in a specialized nursery pollination system. researchgate.netresearchgate.net
Research has shown that lilac aldehydes were the most attractive compounds to H. bicruris in wind-tunnel bioassays, successfully attracting 90% of the moths tested, a result comparable to the scent of a single flower. researchgate.net This indicates a specific adaptation of the moth to use this compound for host location. researchgate.net Electrophysiological studies have confirmed that the antennae of H. bicruris detect and respond to lilac aldehyde isomers. nih.govresearchgate.netnih.gov
| Pollinator Species | Associated Plant Species | Role of Lilac Aldehyde | Key Finding |
|---|---|---|---|
| Hadena bicruris (Noctuid Moth) | Silene latifolia (White Campion) | Primary attractant for pollination and oviposition | Lilac aldehydes alone attracted 90% of moths in bioassays. researchgate.net |
| Autographa gamma (Noctuid Moth) | Generalist | Attractant | Isomers of lilac aldehyde have been found to be highly attractive. usda.gov |
The influence of lilac aldehyde extends beyond nocturnal moths to other members of the order Lepidoptera, including butterflies, and other insect pollinators. researchgate.netnih.gov This compound is recognized as an attractive olfactory target for these insects, guiding them to nectar sources. nih.govresearchgate.net The presence of lilac aldehydes in the floral scent of various plants suggests its broad importance in pollinator attraction. researchgate.net For instance, lilac aldehydes are common in nectar plants and have been shown to elicit antennal responses in both butterflies and moths. researchgate.net The unique fragrance profile of cherry pollen includes a variety of linalool (B1675412) degradation products, such as lilac aldehydes and alcohols, which are known to play a significant role in attracting pollinators. researchgate.net
Lilac aldehyde possesses three stereogenic centers, allowing for the existence of eight distinct stereoisomers. researchgate.netnih.govnih.gov The specific ratio of these isomers in a plant's floral scent is not random; it is often a conservative and reliable trait that can be used by insects for host-plant detection and discrimination. researchgate.netnih.gov
The pollinating seed predator Hadena bicruris demonstrates a nuanced response to these isomers. While its host plant, S. latifolia, emits only four of the eight possible stereoisomers, the moth's antennae can detect all eight. researchgate.netresearchgate.netnih.gov However, the moth exhibits different levels of sensitivity to the various isomers. researchgate.netresearchgate.netnih.gov This differential response suggests that H. bicruris may use the specific isomeric blend emitted by S. latifolia to distinguish it from non-host plants that may emit different ratios or different isomers altogether. researchgate.netnih.gov Electrophysiological testing of the synthesized (2S,2'S,5'S)-lilac aldehyde on H. bicruris antennae revealed responses characteristic of a single receptor that detects the different isomers, highlighting the moth's specialized olfactory system. nih.gov
| Isomer Aspect | Significance in Hadena bicruris - Silene latifolia Interaction | Supporting Evidence |
|---|---|---|
| Number of Possible Stereoisomers | Eight | Lilac aldehyde has three stereogenic centers. researchgate.netnih.gov |
| Isomers in S. latifolia Scent | Four specific stereoisomers are emitted. | The moth, H. bicruris, responds to all eight stereoisomers. nih.gov |
| Moth Antennal Response | The moth is less sensitive to some isomers than to others. researchgate.netnih.gov | Suggests a mechanism for discriminating host from non-host plants. researchgate.netnih.gov |
| Isomeric Ratio | A conservative and reliable trait for host-plant detection. researchgate.net | The ratio of isomers is independent of the geographic origin of the plants. researchgate.net |
Interactions with Arthropod Disease Vectors
Beyond its role in pollination, lilac aldehyde also has a notable impact on the behavior of arthropod disease vectors, particularly mosquitoes. Its effect can range from attraction to repulsion, depending on its concentration and the presence of other chemical cues.
Lilac aldehyde is a component of certain floral scents that attract mosquitoes for nectar feeding. eurekalert.org For example, the blunt-leaf orchid, Platanthera obtusata, emits a scent containing high amounts of nonanal (B32974) and smaller amounts of lilac aldehyde, a ratio that is attractive to native mosquitoes like Aedes increpitus as well as non-native disease vectors such as Aedes aegypti and Anopheles stephensi. eurekalert.org
The ratio of these compounds is critical; mosquitoes process the ratio of chemicals rather than just their presence or absence. eurekalert.org Behavioral experiments demonstrated that a mixture of nonanal and lilac aldehyde in the same ratio found in the orchid was attractive. eurekalert.org If lilac aldehyde was omitted, mosquitoes lost interest. eurekalert.org Conversely, if the concentration of lilac aldehyde was increased to levels found in related, non-attractive orchids, mosquitoes were either indifferent or actively repelled by the scent. eurekalert.org This dual function highlights the compound's potential for use in both attractant-based traps and repellent formulations. google.com
The behavioral responses of mosquitoes to lilac aldehyde are rooted in specific neural activity within their olfactory system. Brain imaging experiments on Aedes mosquitoes have shown that nonanal and lilac aldehyde stimulate different parts of the antenna lobe, the primary olfactory processing center in the insect brain. eurekalert.org
Broader Ecological Implications in Plant-Insect Interactions (e.g., Nursery Pollination Systems, Seed Predation)
This compound, a specific stereoisomer of the monoterpene lilac aldehyde, plays a significant role in the intricate chemical communication between plants and insects. Its function is particularly well-documented in nursery pollination systems, where the pollinator's larvae consume the seeds of the host plant. This dual interaction of pollination and predation is tightly mediated by floral scents, with lilac aldehyde often acting as a key attractant. researchgate.netnih.govtinkturenpresse.de
A classic example of this dynamic is the relationship between the white campion, Silene latifolia, and its pollinating seed predator, the nocturnal moth Hadena bicruris. tinkturenpresse.denih.gov Silene latifolia flowers emit a blend of volatile organic compounds, with lilac aldehyde being a crucial component for attracting the Hadena moth. nih.govresearchgate.net Research has shown that lilac aldehydes are highly attractive to these nocturnal pollinators. researchgate.netnih.gov The moth, in turn, is not only a pollinator but also lays its eggs in the flowers; its larvae then consume a portion of the developing seeds. nih.govtinkturenpresse.de
The specificity of this interaction is underscored by the stereochemistry of the lilac aldehyde emitted. Lilac aldehyde has three stereogenic centers, allowing for eight possible stereoisomers. researchgate.netnih.gov Studies have analyzed the specific ratio of these isomers in the floral scent of S. latifolia. The findings suggest that the stereoisomeric pattern is a consistent and reliable trait, which may be used by the nursery pollinator H. bicruris for precise host-plant detection and discrimination from non-host plants. researchgate.netnih.govtinkturenpresse.de Electrophysiological studies on the antennae of H. bicruris have confirmed their sensitivity to lilac aldehyde isomers, including the (2S,2'S,5'S) form. nih.govnih.gov This indicates a finely tuned olfactory system in the moth, adapted to recognize the specific chemical signature of its host plant, ensuring the continuation of this specialized nursery pollination system.
Table 1: Role of Lilac Aldehyde in the Silene latifolia - Hadena bicruris Nursery Pollination System
| Interacting Organism | Role | Chemical Mediator | Significance |
| Silene latifolia (White Campion) | Host Plant | Emits a specific blend of floral volatiles, including lilac aldehyde isomers. | Attracts the specific pollinator required for reproduction. |
| Hadena bicruris (Noctuid Moth) | Pollinator & Seed Predator | Detects lilac aldehyde isomers via olfactory receptors on its antennae. | Locates host plant for nectar feeding (pollination) and oviposition (leading to seed predation by larvae). |
Potential Applications as Chemical Markers in Natural Products (e.g., Botanical Origin of Honeys, Freshness Indicators in Seafood)
The distinct chemical signature of this compound and its related isomers has led to investigations into their use as biomarkers in various natural products. These applications range from verifying the authenticity of high-value food items to potentially indicating spoilage.
Botanical Origin of Honeys:
Lilac aldehydes are recognized as important volatile markers for determining the botanical origin of honey. nih.gov Their presence and relative abundance can help authenticate monofloral honeys, which often command a higher market price. For instance, lilac aldehyde isomers are considered characteristic markers for citrus honeys (Citrus spp.). nih.govacs.org They have also been identified as major volatile compounds in red clover honey (Trifolium spp.). nih.gov The analysis of these volatile compounds, often performed using gas chromatography-mass spectrometry (GC-MS), provides a chemical fingerprint that helps to confirm the nectar source foraged by bees. nih.govnih.gov This is crucial for quality control and preventing fraudulent labeling of honey products. acs.org
Table 2: Lilac Aldehyde as a Chemical Marker in Honey
| Honey Type | Associated Marker | Analytical Method | Purpose |
| Citrus Honey | Lilac aldehyde isomers (I-IV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Authentication of botanical origin. nih.gov |
| Red Clover Honey | Lilac aldehyde isomers | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of key volatile compounds for origin verification. nih.gov |
Freshness Indicators in Seafood:
Recent research has identified lilac aldehydes as odor-active compounds in oysters, suggesting a novel application as a potential freshness indicator for seafood. nih.gov Seafood is highly perishable due to microbial activity and enzymatic decomposition, which produce various volatile organic compounds. nih.gov The odor that develops during spoilage is linked to compounds like trimethylamine, dimethylamine, and various aldehydes. tezu.ernet.in While traditional freshness assessments can be subjective or time-consuming, chemical markers provide a more objective measure. nih.gov The identification of lilac aldehydes in this context is intriguing. If changes in the concentration or profile of these compounds correlate with the different stages of spoilage, they could be integrated into intelligent packaging systems with sensors to provide a real-time, non-invasive assessment of seafood freshness for consumers and suppliers. nih.govmdpi.com
Table 3: Potential Application of Lilac Aldehyde in Seafood Freshness
| Product | Potential Marker | Proposed Application | Rationale |
| Oysters | Lilac aldehydes | Freshness/Spoilage Indicator | Identified as an odor-active compound; changes in its concentration could correlate with spoilage progression. nih.gov |
Chemosensory Mechanisms and Neurophysiological Responses to Lilac Aldehydes
Electrophysiological Detection in Insect Antennae (e.g., Electroantennography, GC-EAD)
The initial detection of lilac aldehydes occurs in the insect antennae, which are equipped with olfactory sensilla housing olfactory receptor neurons (ORNs). Techniques such as electroantennography (EAG) and coupled gas chromatography-electroantennographic detection (GC-EAD) have been instrumental in identifying which specific lilac aldehyde stereoisomers elicit electrical responses in the antennae of various insect species. researchgate.netnih.gov
In the noctuid moth Hadena bicruris, a specialist pollinator that relies on lilac aldehydes to find its host plant, Silene latifolia, electrophysiological tests have shown that the antennae respond to all eight stereoisomers of lilac aldehyde. nih.govresearchgate.net This is noteworthy because the scent of its host plant contains only four of these stereoisomers. nih.gov This broad sensitivity suggests a comprehensive detection capability, although the moth exhibits different sensitivities to different isomers. nih.govresearchgate.net Similarly, GC-EAD studies on mosquitoes, including various Aedes and Culiseta species, revealed antennal responses to several compounds from orchid scents, including lilac aldehydes. google.com These findings highlight the significance of this group of plant compounds in diverse insect-plant interactions. researchgate.netnih.gov
Further research using GC-EAD has identified specific isomers of lilac aldehyde as physiologically active compounds in other insects. For example, studies on the carob moth showed that GC-EAD was effective in differentiating particular peaks of interest in the complex chromatogram of plant volatiles. rsc.org This technique allows researchers to pinpoint the exact compounds, like specific lilac aldehyde isomers, that trigger antennal responses, even if they are present in trace amounts. rsc.org
Table 1: Insects Showing Electrophysiological Responses to Lilac Aldehydes
| Insect Species | Technique(s) Used | Key Findings |
|---|---|---|
| Hadena bicruris (Noctuid Moth) | EAG, GC-EAD | Antennae respond to all 8 stereoisomers of lilac aldehyde, with varying sensitivity. nih.govresearchgate.net |
| Aedes, Culiseta spp. (Mosquitoes) | GC-EAD | Antennae of several species respond to lilac aldehydes present in orchid floral scents. google.com |
Olfactory Receptor Neuron (ORN) Responses to Lilac Aldehyde Stereoisomers
Following the initial detection at the antennal level, the specific response characteristics are determined by Olfactory Receptor Neurons (ORNs). Each ORN typically expresses a specific type of olfactory receptor (OR), which binds to particular odorant molecules. The pattern of ORN activation provides the brain with detailed information about the detected scent.
While broad antennal responses to all eight lilac aldehyde stereoisomers are observed in Hadena bicruris, further investigation into the underlying receptor mechanism suggests a surprisingly simple model. nih.gov Electrophysiological testing of the synthetically produced (2S,2'S,5'S)-lilac aldehyde and its isomeric mixture on H. bicruris antennae produced responses characteristic of a single receptor type that detects the different lilac aldehyde isomers. nih.gov This finding indicates that instead of having eight distinct receptors for each stereoisomer, the moth may employ a more broadly tuned receptor that can recognize multiple isomers, albeit with varying affinities. nih.gov
This concept of receptor tuning is critical for how insects discriminate between complex floral scents. The specific stereoisomeric ratio of lilac aldehydes can differ significantly between plant species. researchgate.netnih.gov By possessing a receptor system that can discern these subtle differences, an insect like H. bicruris may be able to distinguish its host plant flowers from those of non-host plants. nih.gov In mosquitoes, both nonanal (B32974) and lilac aldehyde were found to stimulate the antennae, indicating the presence of ORNs tuned to these compounds. eurekalert.org The response of these ORNs is the first step in a pathway that ultimately determines whether a scent is attractive or repellent. eurekalert.org
Central Nervous System Processing of Lilac Aldehyde Signals in Insects (e.g., Antennal Lobe Activity, Glomerular Responses)
Axons from the ORNs project to the primary olfactory center in the insect brain, the antennal lobe (AL), which is organized into distinct spherical structures called glomeruli. nih.gov ORNs expressing the same type of olfactory receptor typically converge onto the same glomerulus, creating a chemotopic map where different odors evoke unique spatial patterns of glomerular activity. nih.govd-nb.info
Calcium imaging studies in mosquitoes have provided direct evidence of how lilac aldehyde is processed in the AL. In Aedes species, lilac aldehyde and another floral compound, nonanal, stimulate different parts of the antennal lobe. eurekalert.org Specifically, lilac aldehyde activates the AM2 glomerulus, while nonanal activates the LC2 glomerulus. researchgate.net Interestingly, the AM2 glomerulus, which responds to lilac aldehyde, is also sensitive to the insect repellent DEET. eurekalert.orgresearchgate.net
Furthermore, these glomerular regions can interact with each other. The region responding to nonanal can suppress activity in the region responsive to lilac aldehyde, and vice versa, a phenomenon known as lateral inhibition. eurekalert.orgresearchgate.netnih.gov This cross-talk between glomeruli is crucial for processing the ratio of these two chemicals in a floral scent, which in turn determines the mosquito's behavioral response. eurekalert.org For instance, the scent of the blunt-leaf orchid (Platanthera obtusata), which is attractive to mosquitoes, has a high ratio of nonanal to lilac aldehyde. This scent profile activates the LC2 glomerulus and suppresses the AM2 glomerulus. researchgate.net In contrast, related orchid species with higher concentrations of lilac aldehyde are not attractive, a behavioral outcome reflected by a different pattern of glomerular activity. rsc.orgresearchgate.net
In the moth Spodoptera littoralis, lilac odor produces a distinct pattern of glomerular activation in the AL. researchgate.net Synthetic standards of key lilac compounds, including lilac aldehydes, elicit specific glomerular responses. slu.se This spatial coding in the AL is the basis for the insect's ability to recognize and discriminate complex floral bouquets from other environmental odors. d-nb.info
Table 2: Glomerular Responses to Lilac Aldehyde in Insects
| Insect Species | Glomerulus Activated | Interacting Compound | Effect of Interaction |
|---|---|---|---|
| Aedes spp. (Mosquito) | AM2 | Nonanal (activates LC2) | Mutual lateral inhibition between AM2 and LC2 glomeruli. eurekalert.orgresearchgate.netnih.gov |
Modulation of Olfactory Responses by Physiological State (e.g., Mating Status in Moths)
An insect's physiological state, such as its mating status, can profoundly modulate its perception of and response to odors. This olfactory plasticity ensures that the insect's behavior is adapted to its current biological needs, such as switching from feeding to oviposition. slu.se
A clear example of this modulation is seen in the female cotton leafworm moth, Spodoptera littoralis. Unmated females are strongly attracted to the floral scent of lilac (Syringa vulgaris), a nectar source. slu.se However, after mating, their preference switches, and they become attracted to the green-leaf odor of their larval host plant, cotton (Gossypium hirsutum). slu.se
This dramatic behavioral shift is directly correlated with changes in how lilac aldehyde and other floral scents are processed in the antennal lobe. researchgate.net Calcium imaging studies have shown that in unmated females, lilac odor elicits a strong response in a specific ensemble of AL glomeruli. researchgate.net After mating, the response in this "lilac-specific" set of glomeruli is significantly downregulated. slu.seresearchgate.net Conversely, the glomerular response to cotton volatiles is upregulated in mated females. researchgate.net Specifically, synthetic lilac aldehydes, along with other lilac compounds, elicit a significantly stronger glomerular response in unmated females compared to mated ones. slu.se
This state-dependent modulation demonstrates that the central nervous system can selectively gate olfactory information based on the insect's internal state. The downregulation of the response to lilac aldehydes after mating effectively renders the previously attractive floral scent less salient, allowing the moth to focus on cues relevant for egg-laying. slu.se Interestingly, in male S. littoralis, mating status does not significantly affect the behavioral or olfactory response to lilac flower odor, suggesting that the modulation of this specific olfactory circuit is sex-specific and tied to female reproductive behaviors. nih.govslu.se
Advanced Analytical Methodologies for 2s,2 S,5 S Lilac Aldehyde Research
Enantioselective Multidimensional Gas Chromatography-Mass Spectrometry (enantio-MDGC-MS)
Enantioselective multidimensional gas chromatography coupled with mass spectrometry (enantio-MDGC-MS) is a powerful technique for the stereochemical analysis of volatile compounds like lilac aldehyde from intricate mixtures such as flower scents. nih.govresearchgate.net This method allows for the separation and identification of individual stereoisomers, which is often impossible with standard chromatographic techniques.
Research utilizing enantio-MDGC-MS has successfully determined the stereoisomeric composition of lilac aldehyde and lilac alcohol in the floral scents of various plant species. nih.govresearchgate.net Studies have shown that all eight stereoisomers of both lilac aldehyde and lilac alcohol can be detected in nature, with the distribution pattern being species-specific. nih.gov This analytical capability is critical for understanding the biosynthesis of these compounds in different plants and their ecological roles. For instance, in studies involving the noctuid moth Hadena bicruris, which uses lilac aldehyde to locate its host plant, enantio-MDGC-MS was essential to identify which of the eight possible stereoisomers were present in the host's scent. nih.gov
The methodology not only separates the isomers but also allows for their collection for further experiments. Micropreparative-enantio-MDGC has been used to isolate single, pure stereoisomers for subsequent electrophysiological testing. nih.govresearchgate.net
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) and GCxGC-QTOFMS for Complex Mixture Analysis
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental tool for the identification of volatile compounds. For (2S,2'S,5'S)-Lilac Aldehyde, standard electron ionization mass spectrometry provides a characteristic fragmentation pattern that aids in its identification. The molecular formula for lilac aldehyde is C₁₀H₁₆O₂ with a molecular weight of 168.2328 g/mol . nist.gov High-resolution mass spectrometry (HRMS) enhances analytical precision by enabling the determination of the exact molecular formula from mass measurements with high accuracy (typically <5 ppm mass error), which is invaluable for distinguishing between compounds with the same nominal mass in complex samples. nih.goviaph.es
The mass spectrum for this compound, also referred to as Lilac Aldehyde B, shows distinct ion fragments.
Table 1: Electron Ionization Mass Spectrum Data for this compound
| Mass/Charge (m/z) | Relative Intensity |
|---|---|
| 41 | 999 |
| 43 | 873 |
| 55 | 609 |
| 67 | 468 |
| 69 | 808 |
| 81 | 480 |
| 95 | 393 |
| 109 | 239 |
| 123 | 215 |
| 153 | 129 |
Data sourced from NIST Mass Spectrometry Data Center. nist.gov
For extremely complex mixtures, such as essential oils or environmental headspace samples, comprehensive two-dimensional gas chromatography coupled with a quadrupole time-of-flight mass spectrometer (GCxGC-QTOFMS) provides significantly enhanced separation capacity and resolution, allowing for more detailed chemical profiling.
Integrative Approaches Combining Chemical Analysis with Electrophysiological Detection (GC-EAD/SSR)
To understand the biological relevance of specific stereoisomers like this compound, chemical analysis is often integrated with electrophysiological assays. Gas chromatography coupled with electroantennographic detection (GC-EAD) or single-sensillum recording (SSR) is a prime example of such an integrative approach. This technique allows researchers to pinpoint which volatile compounds in a complex mixture elicit a neural response in an insect's antenna.
In studies on the moth Hadena bicruris, GC-EAD was used to test the antennal response to different lilac aldehyde stereoisomers. nih.govnih.gov Researchers used enantio-MDGC to separate the isomers present in flower scents and then delivered these individual compounds to the moth's antenna. nih.gov These experiments revealed that the moth's antenna responds to all eight stereoisomers of lilac aldehyde, even though only four were found in the scent of its specific host plant, Silene latifolia. nih.govnih.gov
Further research involved the specific diastereoselective synthesis of this compound, which was then tested electrophysiologically on the antennae of H. bicruris. nih.gov The results from testing this pure stereoisomer and its isomeric mixture showed antennal responses characteristic of a single receptor that detects the different lilac aldehyde isomers, rather than multiple specialized receptors for each one. nih.gov This combined chemical and physiological approach is crucial for linking specific chemical structures to their ecological function.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Linalool (B1675412) |
Structure Activity Relationships and Olfactory Profiles of Lilac Aldehyde Analogs
Impact of Stereochemistry on Olfactory Perception and Behavioral Responses
Lilac aldehyde has three stereogenic centers, which means it can exist as eight different stereoisomers. researchgate.netnih.govnih.gov The specific spatial arrangement of atoms in these isomers has a significant effect on their scent and biological activity. The four diastereomers with a (5'S)-configuration are the major naturally occurring forms. nih.govsemanticscholar.org These naturally occurring isomers possess lower odor thresholds, by one to two orders of magnitude, than the four stereoisomers with a (5'R)-configuration. nih.govsemanticscholar.org
Each stereoisomer presents a unique olfactory profile to the human nose. For instance, (2S,2'S,5'S)-Lilac aldehyde is described as having a fresh and flowery scent, while the (2R,2'S,5'S) isomer is perceived as pleasant, flowery, and fresh. leffingwell.com This differentiation underscores the high specificity of human olfactory receptors.
This stereochemical specificity is also critical in chemical communication among insects. Lilac aldehyde is a key floral scent compound used by various insects, including moths, butterflies, and mosquitos, to locate host plants or sources of nectar. researchgate.netnih.govsemanticscholar.orgresearchgate.net For example, the noctuid moth Hadena bicruris is highly attracted to lilac aldehyde to find its host plant, Silene latifolia. researchgate.netnih.govnih.gov Electrophysiological studies on the antennae of H. bicruris have shown that while the moth can detect all eight stereoisomers, it exhibits different levels of sensitivity to each one. nih.gov This suggests that the moth may use the specific ratio of isomers emitted by a plant as a reliable cue for host-plant identification. nih.gov
Table 1: Olfactory Profiles of Lilac Aldehyde Stereoisomers
| Stereoisomer | Odor Description | Odor Threshold (ng) |
| This compound | Fresh, flowery | 0.2 |
| (2R,2'S,5'S)-Lilac aldehyde | Pleasant, flowery, fresh | 0.3 |
Data sourced from Kreck, M. & A. Mosandl, 2003. leffingwell.com
Influence of Molecular Modifications (e.g., Tetrahydrofuran (B95107) Ring Opening, Methylation) on Scent Profile
Altering the molecular structure of lilac aldehyde through chemical modification leads to significant changes in its scent profile, providing insight into which parts of the molecule are essential for its characteristic odor.
One major modification is the opening of the tetrahydrofuran (THF) ring. Studies on synthetic seco-analogues (analogs where a ring has been opened) reveal that the cyclic THF moiety is a crucial olfactophore for the typical flowery scent of lilac aldehyde. nih.govsemanticscholar.org When the ring is opened, the original flowery scent vanishes and is replaced by spicy, sharp aromas with green, herbal, or fruity notes. nih.govsemanticscholar.org This indicates that the rigid, cyclic structure of the THF ring is a key determinant for the molecule's interaction with the olfactory receptors responsible for the perception of a lilac scent.
Another modification, methylation, also alters the olfactory profile. The addition of a methyl group to the C-2 stereogenic center of lilac aldehyde has been found to significantly shift the original flowery odor to a more herbal scent. nih.govsemanticscholar.org This demonstrates that even small structural changes can have a dramatic impact on the perceived aroma, highlighting the sensitivity of the olfactory system to molecular shape and functionality.
Table 2: Impact of Molecular Modifications on Lilac Aldehyde Scent
| Modification | Resulting Scent Profile | Implication for Olfactophore |
| Tetrahydrofuran (THF) Ring Opening | Loss of flowery scent; emergence of spicy, sharp, green, and herbal notes. | The cyclic THF ring is essential for the characteristic flowery aroma. |
| Methylation at C-2 | Shift from flowery to a more herbal scent. | The steric and electronic properties around the aldehyde functional group are critical for the original scent profile. |
Correlation between Molecular Structure and Olfactory Receptor Binding Specificity
The perception of an odor begins with the binding of an odorant molecule to specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. The "lock and key" model is often used to describe this interaction, where the three-dimensional structure of the odorant must be complementary to the binding site of the OR for activation to occur.
The distinct olfactory profiles of lilac aldehyde's stereoisomers are a direct result of their differential binding to the vast array of human ORs. Each isomer, with its unique spatial arrangement, will fit differently into the binding pockets of various ORs, leading to a unique pattern of receptor activation. The brain then interprets this specific activation pattern as a particular scent.
In insects, this relationship is often highly specialized. Moths like Hadena bicruris possess ORs in their antennae that are finely tuned to detect the specific lilac aldehyde isomers emitted by their host plants. nih.gov Electrophysiological experiments have recorded different antennal responses in H. bicruris to different stereoisomers, which may be due to one or several types of receptors detecting the isomers with varying affinities. nih.gov This high degree of binding specificity allows the moth to distinguish its host plant from other non-host plants that may also emit lilac aldehyde but in different isomeric ratios. researchgate.netnih.gov The specific structure of each isomer is therefore crucial for this precise biological recognition and behavioral response.
Q & A
Q. What are the established synthetic routes for (2S,2'S,5'S)-Lilac aldehyde, and how is stereochemical purity ensured?
Methodological Answer: The synthesis typically employs diastereoselective methods to achieve the desired stereochemistry. For example, this compound is synthesized via asymmetric catalysis or chiral pool strategies, leveraging precursors with defined stereocenters. Structural elucidation relies on nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) to confirm configurations. Chiral stationary phase chromatography is critical for isolating enantiomers and verifying purity .
| Key Characterization Techniques | Purpose |
|---|---|
| NMR (¹H, ¹³C, 2D-COSY) | Assign stereochemistry and confirm molecular structure |
| GC-MS with chiral columns | Separate enantiomers and assess purity |
| Polarimetry | Measure optical rotation to validate enantiomeric excess |
Q. How do researchers analyze the odor thresholds of this compound compared to other stereoisomers?
Methodological Answer: Olfactometric analysis using gas chromatography-olfactometry (GC-O) is standard. Panelists evaluate serial dilutions to determine the minimum detectable concentration (threshold). For instance, Kreck and Mosandl (2003) reported a threshold of 0.2 ng for this compound, significantly lower than the 22 ng threshold for the (2R,2'R,5'R)-isomer. Statistical validation includes triplicate trials and blinded controls to mitigate bias .
Advanced Research Questions
Q. What experimental designs are used to investigate enantiomer-specific receptor interactions in insects?
Methodological Answer: Electrophysiological recordings (e.g., electroantennography) are employed to measure antennal responses in insects. For example, Hadena bicruris moths exposed to this compound showed distinct receptor activation patterns, suggesting a single olfactory receptor detects multiple isomers. Controls include testing synthetic racemic mixtures and comparing responses to natural plant extracts. Data interpretation requires dose-response curves and receptor binding affinity models .
Q. How can computational modeling predict the ecological role of this compound in plant-insect interactions?
Methodological Answer: Molecular docking simulations and quantitative structure-activity relationship (QSAR) models predict ligand-receptor interactions. For example, docking this compound into mosquito odorant receptors (e.g., Aedes aegypti) identifies binding pockets and activation mechanisms. Validating these models involves in vivo silencing of receptor genes (e.g., CRISPR-Cas9) and behavioral assays .
Methodological Considerations
Q. How should researchers address discrepancies in odor threshold data across studies?
Methodological Answer: Contradictions often arise from variations in panelist sensitivity, dilution protocols, or environmental factors. To resolve this:
Q. What strategies ensure reproducibility in stereoselective synthesis?
Methodological Answer:
- Document detailed reaction conditions (catalyst loading, solvent purity, temperature gradients).
- Validate intermediates via high-resolution mass spectrometry (HRMS) and X-ray crystallography.
- Share raw spectral data and chromatograms in supplementary materials. Peer review of synthetic protocols enhances reliability .
Data Presentation and Ethics
Q. How can researchers ethically present conflicting data on enantiomer-specific bioactivity?
Methodological Answer: Transparent reporting includes:
- Disclosing assay limitations (e.g., in vitro vs. in vivo models).
- Quantifying uncertainty via error bars or confidence intervals.
- Discussing alternative hypotheses (e.g., synergistic effects with co-occurring volatiles). Adherence to ethical guidelines, such as those from the ACS or RSC, ensures accountability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
